molecular formula C12H16N2O6S B1208712 2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid

2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid

Cat. No. B1208712
M. Wt: 316.33 g/mol
InChI Key: SXISMOAILJWTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Found in large amounts in the plasma and urine of patients with malignant melanoma. It is therefore used in the diagnosis of melanoma and for the detection of postoperative metastases. Cysteinyldopa is believed to be formed by the rapid enzymatic hydrolysis of 5-S-glutathionedopa found in melanin-producing cells.

Scientific Research Applications

Role in Neurological Conditions

2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid has been studied for its potential role in various neurological conditions. For instance, the neuropathologic changes in infants with propionic acidemia, a disorder related to the metabolism of this acid, include white-matter vacuolization or spongiosis. Older children who survive this condition may exhibit abnormalities primarily in the basal ganglia. The study conducted by Hamilton et al. (1995) discusses the neuropathologic findings in patients with propionic acidemia diagnosed in infancy. The findings include vascular and parenchymal mineralization, focal pallor, and spongy change. In particular, acute hemorrhagic lesions were noted in the caudate, putamen, globus pallidus bilaterally, and the left ventral thalamus in a 9-year-old girl who was in good metabolic control at the time of her death (Hamilton et al., 1995).

Diagnostic and Therapeutic Applications

The compound has also shown potential in diagnostic and therapeutic applications. One study reported a successful first trimester diagnosis by direct PCC assay in uncultured chorionic villi for a pregnancy at risk for propionic acidaemia (Pérez-Cerdá et al., 1989). This indicates its role in prenatal diagnosis and the potential for early therapeutic interventions.

Metabolic Studies and Anemia Associations

Further research delved into metabolic changes associated with hyperammonemia in patients with propionic acidemia. Hyperammonemia was found to correlate positively with an increase in branched-chain amino acids and a decrease in glutamine/glutamate and esterified carnitine. The findings suggest that in propionic acidemia, hyperammonemia is triggered by catabolism with the accumulation of propionic acid derivatives (Filipowicz et al., 2006). Additionally, severe anemia in patients with propionic acidemia was associated with low plasma levels of essential amino acids, suggesting a nutritional component to the anemia (Stanescu et al., 2020).

properties

Product Name

2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid

Molecular Formula

C12H16N2O6S

Molecular Weight

316.33 g/mol

IUPAC Name

2-amino-3-[3-(2-amino-2-carboxyethyl)sulfanyl-4,5-dihydroxyphenyl]propanoic acid

InChI

InChI=1S/C12H16N2O6S/c13-6(11(17)18)1-5-2-8(15)10(16)9(3-5)21-4-7(14)12(19)20/h2-3,6-7,15-16H,1,4,13-14H2,(H,17,18)(H,19,20)

InChI Key

SXISMOAILJWTID-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N

synonyms

5 S Cysteinyldopa
5-S-Cysteinyldopa
Cysteinyldopa

Origin of Product

United States

Synthesis routes and methods

Procedure details

The other pathway from dopaquinone to melanin involves the addition of cysteine to dopaquinone to produce 5-S-cysteinyldopa, followed by the oxidation of 5-S-cysteinyldopa to 5-S-cysteinyldopaquinone. A ring closure of the 5-S-cysteinyldopaquinone then yields 7-alanyl-5-hydroxy-3-carboxy-2H-1,4-benzothiazine which is subsequently decarboxylated to yield 7-alanyl-5-hydroxy-2H-1,4-benzothiazine. At this point, the 7-alanyl-5-hydroxy-2H-1,4-benzothiazine is converted to melanin and pheomelanin. Tyrosinase does not play any additional role in this melanin production pathway.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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